Nvp 2; nvp2 Nvp 2; nvp2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16500452
InChI: InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)
SMILES:
Molecular Formula: C27H37ClN6O2
Molecular Weight: 513.1 g/mol

Nvp 2; nvp2

CAS No.:

Cat. No.: VC16500452

Molecular Formula: C27H37ClN6O2

Molecular Weight: 513.1 g/mol

* For research use only. Not for human or veterinary use.

Nvp 2; nvp2 -

Specification

Molecular Formula C27H37ClN6O2
Molecular Weight 513.1 g/mol
IUPAC Name 4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile
Standard InChI InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)
Standard InChI Key XWQVQSXLXAXOPJ-UHFFFAOYSA-N
Canonical SMILES CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Introduction

Chemical and Physical Properties of NVP-2

Structural Characteristics

NVP-2 (CAS No. 1263373-43-8) is a synthetic aminopyrimidine derivative with a molecular formula of C₂₇H₃₇ClN₆O₂ and a molecular weight of 513.07 g/mol . Its stereochemistry, defined by the (1R,3S) configuration, is critical for binding to the ATP pocket of CDK9. The compound’s structure includes a quinazoline core linked to a chlorophenyl group and a piperidine-methoxy substituent, which enhances its kinase selectivity .

Solubility and Stability

NVP-2 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL or 194.91 mM) . For experimental use, stock solutions are typically prepared in DMSO and stored at -20°C, with stability maintained for up to one month . Prolonged storage at -80°C extends viability to six months, though freeze-thaw cycles must be minimized to prevent degradation .

Table 1: Physicochemical Properties of NVP-2

PropertyValueSource
Molecular FormulaC₂₇H₃₇ClN₆O₂
Molecular Weight513.07 g/mol
CAS Number1263373-43-8
Solubility (DMSO)≥100 mg/mL
Storage Temperature-20°C
PubChem CID66937006

Pharmacological Profile and Kinase Selectivity

CDK9 Inhibition

NVP-2 is a competitive ATP-binding inhibitor of CDK9, achieving an IC₅₀ of 0.5 nM in biochemical assays . This inhibition disrupts the CDK9/cyclin T1 (CycT) complex, which phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II to enable transcriptional elongation . In MOLT4 leukemia cells, NVP-2 reduces phosphorylation of the CTD at serine 2 (pSer2), a biomarker of CDK9 activity, within 2 hours of treatment .

Selectivity Across the Kinome

Despite its high potency against CDK9, NVP-2 exhibits minimal off-target effects. Kinome-wide profiling (468 kinases) revealed >90% inhibition only for CDK9, DYRK1B (IC₅₀ = 350 nM), and weak binding to CDK7 (IC₅₀ >10 μM) and CDK13 . This selectivity is attributed to its unique interaction with the CDK9 ATP pocket, which differs structurally from other CDKs .

Table 2: Kinase Inhibition Profile of NVP-2

KinaseIC₅₀ (nM)Selectivity Fold (vs. CDK9)Source
CDK9/CycT0.51
DYRK1B350700
CDK1/CycB584,0001,168,000
CDK2/CycA706,0001,412,000

Mechanism of Action in Transcriptional Regulation

Disruption of Transcriptional Elongation

By inhibiting CDK9, NVP-2 prevents phosphorylation of RNA polymerase II, halting transcriptional elongation of short-lived oncoproteins like MYC and MCL-1 . In MOLT4 cells, this leads to rapid downregulation of MCL-1 mRNA (50% reduction at 4 hours) and subsequent apoptosis .

Antiproliferative and Pro-Apoptotic Effects

Preclinical Research Findings

In Vitro Efficacy

In a panel of 12 leukemia cell lines, NVP-2 reduced viability by >80% at 50 nM, with minimal effects on normal peripheral blood mononuclear cells (PBMCs) . Synergy was observed with BCL-2 inhibitors (venetoclax) in AML models, enhancing apoptosis through dual suppression of MCL-1 and BCL-2 pathways .

In Vivo Pharmacokinetics

Although in vivo data for NVP-2 remains limited, analog studies suggest a plasma half-life of 2–4 hours in murine models . Challenges include rapid hepatic metabolism via CYP3A4, necessitating prodrug formulations for clinical translation .

Comparative Analysis with Pan-CDK Inhibitors

Selectivity Over SNS-032

Unlike the multi-kinase inhibitor SNS-032 (IC₅₀: CDK2 = 4 nM, CDK7 = 62 nM, CDK9 = 4 nM), NVP-2 spares CDK2 and CDK7 at therapeutic doses . This selectivity reduces off-target cytotoxicity, as evidenced by preserved viability in CDK2-dependent cell lines .

Degrader Development Challenges

Attempts to convert NVP-2 into a CDK9 degrader via thalidomide conjugation yielded molecules (e.g., THAL-NVP-2-03-069) with incomplete degradation efficacy (max 60% at 250 nM) . In contrast, SNS-032-based degraders achieved >90% CDK9 depletion, highlighting structural limitations in NVP-2’s scaffold for proteolysis-targeting chimera (PROTAC) design .

Future Directions

PROTAC Optimization

Structural modifications to NVP-2’s linker and E3 ligase ligands may enhance degradation efficiency. Current efforts focus on CRBN-independent recruiters like VHL to circumvent CRBN mutation-related resistance .

Biomarker Development

Quantifying pSer2 levels in circulating tumor cells could stratify patients likely to respond to CDK9 inhibition. Phase 0 trials using NVP-2 as a pharmacodynamic probe are in planning stages .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator